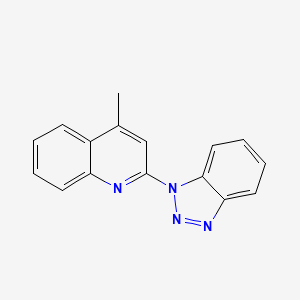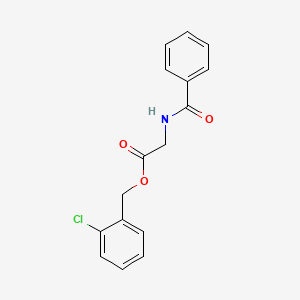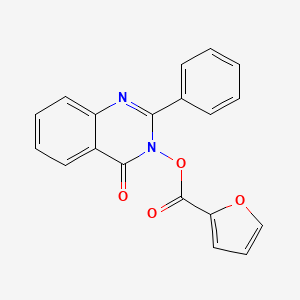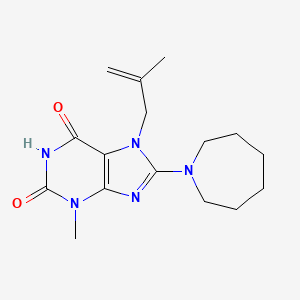![molecular formula C16H21ClN2O3 B5648299 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-piperidinecarboxamide](/img/structure/B5648299.png)
1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-piperidinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-piperidinecarboxamide often involves multiple steps and complex reactions. For instance, one study describes the synthesis of similar piperidine derivatives and evaluates their biological activity against various bacteria and fungi, indicating a multi-step synthesis process (J.V.Guna et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, reveals complex interactions and conformations. This compound was found to have multiple distinct conformations and demonstrated specific molecular interactions, which could be relevant to understanding the structure of 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-piperidinecarboxamide (J. Shim et al., 2002).
Chemical Reactions and Properties
The chemical reactions and properties of compounds in this category are often complex and varied. For example, a study on synthetic analgesics related to this compound category demonstrates a range of chemical reactions and significant analgesic properties, highlighting the diverse chemical nature of these compounds (W. V. van Bever et al., 1974).
Physical Properties Analysis
Physical properties such as crystalline forms and hydrogen-bonding networks were analyzed in a study focusing on organic crystal engineering. These properties are crucial for understanding the stability and interactions of the compound (Robin A Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
Chemical properties such as acylation reactions and the synthesis of multifullerene derivatives were studied, demonstrating the chemical versatility and reactivity of compounds similar to 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-piperidinecarboxamide (S. Zhang et al., 2002).
Mécanisme D'action
Target of Action
It is known to act in the central nervous system (cns) rather than directly on skeletal muscle .
Mode of Action
The compound is a muscle relaxant that blocks nerve impulses or pain sensations sent to the brain .
Biochemical Pathways
It is known to act in the cns, indicating that it may influence neurotransmission or other cns-related pathways . More research is needed to fully elucidate the biochemical pathways affected by this compound.
Pharmacokinetics
The compound is rapidly and completely absorbed . It is metabolized in the liver, with 85% of a dose excreted within 24 hours as the glucuronide metabolite . The half-life of the compound is between 2.3 and 5 hours .
Result of Action
The compound’s action results in muscle relaxation by blocking nerve impulses or pain sensations sent to the brain . This can help to alleviate symptoms in conditions involving muscle spasms or pain.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s action can be influenced by factors such as the individual’s overall health status, the presence of other medications, and individual genetic factors that can influence drug metabolism. Environmental contamination from similar compounds used in agriculture has been recognized as an emerging environmental issue . .
Propriétés
IUPAC Name |
1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-16(2,22-13-5-3-12(17)4-6-13)15(21)19-9-7-11(8-10-19)14(18)20/h3-6,11H,7-10H2,1-2H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVLPPSHLHBNON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)C(=O)N)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501329472 | |
| Record name | 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501329472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808292 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxamide | |
CAS RN |
667879-27-8 | |
| Record name | 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501329472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-3-pyrrolidinylbenzamide hydrochloride](/img/structure/B5648216.png)

![1-(3-methylbutyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5648221.png)
![3-(azepan-1-ylsulfonyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5648222.png)


![(5-{[(3S*,4R*)-3-(dimethylamino)-4-isopropyl-1-pyrrolidinyl]methyl}-2-ethoxyphenyl)methanol](/img/structure/B5648266.png)
![1-[(4-benzyl-1-piperidinyl)methyl]-2,5-pyrrolidinedione](/img/structure/B5648272.png)

![6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5648284.png)
![3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B5648302.png)
![1-{4-[4-(2,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5648307.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine](/img/structure/B5648325.png)